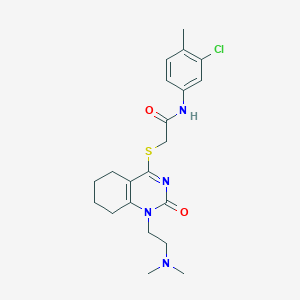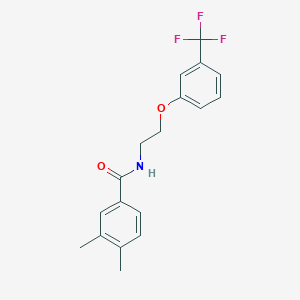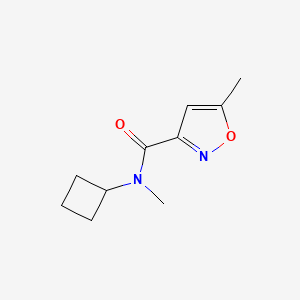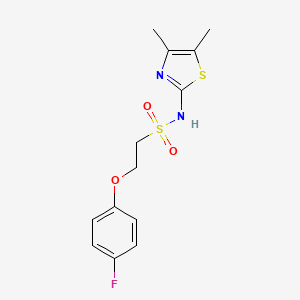![molecular formula C29H22N4O B2735778 N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide CAS No. 956211-76-0](/img/structure/B2735778.png)
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a sophisticated organic compound known for its intricate structure, comprising biphenyl, pyrazole, and benzohydrazide components. It holds significance in synthetic chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves a multi-step process:
Formation of the Pyrazole Ring: : This step typically starts with a condensation reaction between a substituted hydrazine and an appropriate α,β-unsaturated carbonyl compound.
Biphenyl Integration: : The biphenyl moiety is often introduced via a Suzuki-Miyaura coupling reaction, leveraging palladium catalysts to form carbon-carbon bonds.
Schiff Base Formation: : The final step involves the condensation of the synthesized pyrazole derivative with benzohydrazide under mild acidic or basic conditions to yield the target compound.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to ensure maximum yield and purity. This includes fine-tuning reaction temperatures, solvent selections, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is involved in various types of chemical reactions:
Oxidation: : It can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: : Reductive reactions can lead to the formation of hydrazine or aniline derivatives, altering the electronic properties of the compound.
Substitution: : This compound can participate in electrophilic or nucleophilic substitution reactions, often modifying its aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : Substitution reactions may involve halogens (e.g., bromine, chlorine) under UV light or using Lewis acids as catalysts.
Major Products Formed
Oxidation may yield N-oxide derivatives.
Reduction can form hydrazine or aniline derivatives.
Substitution reactions result in various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide finds applications in multiple scientific fields:
Chemistry: : Utilized as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Explored for its potential antimicrobial and anticancer activities, often serving as a lead compound in drug discovery.
Medicine: : Investigated for its role in therapeutic agents, potentially targeting specific proteins or pathways in diseases.
Industry: : Applied in the development of advanced materials and dyes, benefiting from its stable chemical structure.
Wirkmechanismus
Effects and Molecular Targets
The bioactivity of N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. It often inhibits enzyme activity by binding to the active site, blocking substrate access or altering enzyme conformation.
Pathways Involved
This compound can modulate various biological pathways, including:
Apoptosis Pathways: : Inducing programmed cell death in cancer cells.
Signal Transduction Pathways: : Interfering with cellular signaling to prevent the proliferation of pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as 4-aminopyrazole or biphenyl derivatives, N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide exhibits unique bioactivities due to its distinct functional groups and electronic properties.
Similar Compounds
4-Aminopyrazole: : Known for its antimicrobial properties, shares the pyrazole core.
Biphenyl Derivatives: : Used in various industrial applications, share the biphenyl moiety.
Benzohydrazide Derivatives: : Often explored for their medicinal properties, share the benzohydrazide functionality.
This compound's unique combination of these structural elements bestows it with distinctive chemical and biological properties, making it a valuable molecule in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O/c34-29(25-12-6-2-7-13-25)31-30-20-26-21-33(27-14-8-3-9-15-27)32-28(26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21H,(H,31,34)/b30-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCEOBFTSRODV-TWKHWXDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/new.no-structure.jpg)
![1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea](/img/structure/B2735697.png)
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B2735698.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2735699.png)





![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2735715.png)
![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2735717.png)
